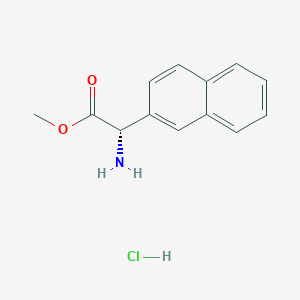

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride

Vue d'ensemble

Description

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an amino acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of methyl 2-(naphthalen-2-yl)acetate.

Amination: The ester is then subjected to amination to introduce the amino group. This step often involves the use of ammonia or an amine derivative under controlled conditions.

Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer. This can be achieved through chiral resolution techniques such as crystallization or chromatography.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

Substitution: The compound can participate in substitution reactions where the amino group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride is primarily studied for its role as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as opioid receptor modulators, which could lead to new analgesics with fewer side effects compared to traditional opioids .

Opioid Receptor Modulation

Research indicates that compounds derived from this compound exhibit high affinity for μ-opioid receptors (MOR) and δ-opioid receptors (DOR). These compounds can be designed to act as agonists or antagonists, providing a basis for developing pain management therapies that minimize the risk of addiction .

Anticancer Research

The compound has also shown promise in anticancer research. Studies have demonstrated that modifications of naphthalene-containing compounds can induce apoptosis in cancer cells, particularly in breast cancer models like MCF7 cells. The mechanism involves the intrinsic pathway of apoptosis, suggesting that compounds based on this compound could serve as potential anticancer agents .

Apoptosis Induction

The ability of modified naphthalene compounds to induce apoptosis presents a valuable avenue for cancer treatment. For example, certain derivatives have been shown to significantly increase apoptotic populations in treated cells, indicating their potential effectiveness as chemotherapeutic agents .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical processes that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create a library of analogs with varying pharmacological properties.

Synthetic Pathways

Recent studies have outlined efficient synthetic pathways for producing this compound and its derivatives with high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of synthesized products, which is crucial for biological testing .

Case Study: Opioid Receptor Activity

In a study investigating the binding affinity and efficacy of various naphthalene derivatives at opioid receptors, it was found that certain modifications led to enhanced selectivity for MOR over DOR, potentially reducing side effects associated with broader receptor activity .

| Compound | MOR Binding Affinity | DOR Binding Affinity | Efficacy |

|---|---|---|---|

| 15b | High | Low | Agonist |

| 15c | Moderate | Moderate | Mixed |

Case Study: Anticancer Activity

Another study focused on the anticancer properties of naphthalene derivatives showed that specific analogs induced significant cell death in MCF7 cells through apoptosis pathways, demonstrating their potential as therapeutic agents in oncology .

| Compound | Cell Line | Apoptosis Induction | Mechanism |

|---|---|---|---|

| 9 | MCF7 | High | Intrinsic Pathway |

| 10 | MCF7 | Moderate | Intrinsic Pathway |

Mécanisme D'action

The mechanism of action of Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(naphthalen-2-yl)acetate

- Naphthylacetic acid

- Naphthylamine derivatives

Uniqueness

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride is unique due to its specific stereochemistry and the presence of both a naphthalene ring and an amino acid moiety. This combination of features imparts distinct chemical and biological properties that are not observed in similar compounds.

Activité Biologique

Methyl (S)-2-amino-2-(naphthalen-2-yl)acetate hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the molecular formula C₁₃H₁₃NO₂·HCl and a molecular weight of approximately 245.71 g/mol. Its structure includes a naphthalene ring, which contributes to its aromatic properties, and an amino group that is crucial for its biological activity. The hydrochloride form enhances its solubility in water, facilitating various applications in research and pharmaceuticals.

Biological Activities

This compound exhibits a range of biological activities, including:

The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes is critical for its pharmacological profile. Studies have indicated interactions with various cellular targets that modulate physiological responses.

- Induction of Apoptosis : The compound's anticancer activity is primarily attributed to its ability to induce apoptosis through intrinsic pathways involving caspase activation .

- Inhibition of Viral Proteases : Its structural similarity to known inhibitors allows it to effectively inhibit viral proteases, which is particularly relevant in the context of COVID-19 research .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is presented below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Apoptosis induction, Protein binding |

| GRL0617 | Antiviral | Covalent inhibition of viral proteases |

| Other naphthalene derivatives | Various (antimicrobial, anticancer) | Diverse mechanisms depending on structure |

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on MCF7 cells using the MTT assay. Results indicated significant reduction in cell viability at higher concentrations, correlating with increased apoptotic markers .

- Antiviral Research : In a study focusing on SARS-CoV-2 protease inhibitors, this compound was tested alongside other compounds for its ability to inhibit viral replication. It demonstrated promising results in reducing viral yield without significant cytotoxicity .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-2-naphthalen-2-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11;/h2-8,12H,14H2,1H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDMDKRCSDIXST-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.